molecular formula C8H8Cl2N2 B2836088 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine CAS No. 1856510-01-4

4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine

Katalognummer: B2836088
CAS-Nummer: 1856510-01-4
Molekulargewicht: 203.07
InChI-Schlüssel: AXKCODCFFSBWQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine (C₈H₈Cl₂N₂) is a halogenated pyrimidine derivative characterized by a chloromethyl group at position 6 and a cyclopropyl substituent at position 2 (Figure 1). Its molecular structure is defined by the SMILES string C1CC1C2=NC(=CC(=N2)Cl)CCl and InChIKey AXKCODCFFSBWQY-UHFFFAOYSA-N . Predicted physicochemical properties include a molecular weight of 203.1 g/mol and collision cross-sections (CCS) ranging from 137.7 Ų (for [M+H]⁺) to 154.6 Ų (for [M+Na]⁺) .

Eigenschaften

IUPAC Name

4-chloro-6-(chloromethyl)-2-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c9-4-6-3-7(10)12-8(11-6)5-1-2-5/h3,5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKCODCFFSBWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1856510-01-4
Record name 4-chloro-6-(chloromethyl)-2-cyclopropylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with formaldehyde and hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, methylamine, and thiourea are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amines or alcohols derived from the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Treatment of Autoimmune Diseases

One of the notable applications of 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine is its role as an inhibitor of the MTH1 enzyme, which is implicated in various autoimmune and inflammatory diseases. Research indicates that compounds like this can be used to treat conditions such as rheumatoid arthritis, multiple sclerosis, and psoriasis by modulating immune responses through MTH1 inhibition . The specific mechanisms involve reducing hyperinflammatory responses, making it a promising candidate for developing new therapeutic agents in immunology.

1.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that derivatives of pyrimidines, including those with chloromethyl substitutions, exhibited cytotoxic effects against several cancer cell lines such as HepG2 (liver cancer), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer) using the MTT assay. The IC50 values indicated that these compounds possess low micromolar inhibition potency, suggesting their potential as anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrimidine derivatives is crucial for optimizing their pharmacological profiles. The presence of electron-donating groups on the pyrimidine ring has been shown to enhance anti-inflammatory activities and improve selectivity against COX enzymes . The chloromethyl group at position 6 is particularly noted for increasing the bioactivity of these compounds.

Synthesis and Derivative Development

4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine serves as a key intermediate in synthesizing various functionalized pyrimidine derivatives. These derivatives have been explored for their potential anti-inflammatory effects and ability to inhibit COX enzymes, with some exhibiting superior activity compared to established drugs like celecoxib and diclofenac .

Case Study 1: Autoimmune Disease Treatment

A patent describes the use of compounds similar to 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine for treating autoimmune conditions by targeting MTH1. The study outlines the effectiveness of these compounds in reducing symptoms associated with chronic inflammatory diseases .

Case Study 2: Anticancer Research

Research involving pyrimidine derivatives has shown promising results in inhibiting tumor growth in vitro. For instance, one derivative demonstrated an IC50 value of 3.8 µM against HepG2 cells, indicating significant cytotoxicity compared to traditional chemotherapeutics .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Autoimmune DiseasesTreatment for rheumatoid arthritis, multiple sclerosisEffective MTH1 inhibition reduces inflammation
Cancer TreatmentAnticancer activity in various cell linesLow micromolar IC50 values indicating potency
Precursor for Drug DevelopmentSynthesis of functionalized pyrimidinesEnhanced anti-inflammatory activity observed

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Pyrimidine Derivatives

Structural and Functional Comparisons

Pyrimidine derivatives with chloro and alkyl/aryl substituents are widely explored for their reactivity and applications in medicinal chemistry. Below is a detailed comparison of 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine with key analogs:

Table 1: Structural and Functional Properties of Selected Pyrimidine Derivatives
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features/Applications References
4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine C₈H₈Cl₂N₂ Cl (4), CH₂Cl (6), cyclopropyl (2) 203.1 Lab intermediate; limited literature data
6-Chloro-4-hydroxypyrimidine C₄H₃ClN₂O Cl (6), OH (4) 130.54 Industrial/lab use; no specified bioactivity
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine C₈H₁₀ClN₃S Cl (6), cyclopropylamino (4), SMe (2) 215.7 Potential pharmacophore; MDL: MFCD09800982
2-Chloro-6-methylpyrimidin-4-amine C₅H₆ClN₃ Cl (2), Me (6), NH₂ (4) 143.58 Drug intermediate (asthma, IBD therapeutics)
4-Chloro-6-amino-2-(methyl-d3)-pyrimidine C₅H₃ClD₃N₃ Cl (4), NH₂ (6), CD₃ (2) 146.59 Deuterated analog; research use only
4-Chloro-2-methyl-6-phenylpyrimidine C₁₁H₁₀ClN₂ Cl (4), Me (2), Ph (6) 204.66 High structural similarity; similarity score 0.83
Key Observations:
  • Biological Relevance : Compounds such as 2-Chloro-6-methylpyrimidin-4-amine are directly linked to drug development (e.g., anti-inflammatory agents) , whereas 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine lacks reported bioactivity.
  • Isosteric Replacements: The methylthio group in 6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine and deuterated methyl in 4-Chloro-6-amino-2-(methyl-d3)-pyrimidine demonstrate how minor substituent changes influence stability and metabolic profiles.

Q & A

What are the recommended safety protocols for handling 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine in laboratory settings?

Basic Question
Researchers must adhere to strict safety measures:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respirators if aerosolization is possible .
  • Containment: Perform reactions in fume hoods or gloveboxes to mitigate inhalation risks, especially during volatile intermediate formation .
  • Waste Management: Segregate halogenated waste for disposal by certified hazardous waste handlers to prevent environmental contamination .

What synthetic routes are commonly employed for the preparation of 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine?

Basic Question
Key synthetic strategies include:

  • Chloromethylation: Reacting 4-hydroxy-2-cyclopropylpyrimidine with chloromethylating agents (e.g., ClCH₂SO₂Cl) under basic conditions .
  • Cyclopropane Functionalization: Introducing the cyclopropyl group via Pd-catalyzed cross-coupling or nucleophilic substitution .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .

How can reaction conditions be optimized to improve the yield and purity of 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine during synthesis?

Advanced Question
Optimization involves:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency. For example:
CatalystTemperature (°C)Yield (%)Purity (%)
Pd(OAc)₂806288
PdCl₂(dppf)1007892
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
  • In-line Monitoring: Use HPLC or GC-MS to track intermediate formation and adjust reaction times .

What methodologies are recommended for characterizing the molecular structure of 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine?

Advanced Question
A multi-technique approach is critical:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) .
    • FT-IR: Confirm C-Cl stretches at 550–650 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ .
  • X-ray Crystallography: Resolve stereochemistry and bond angles (e.g., cyclopropyl ring distortion due to steric strain) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 217.0452 .

How can researchers resolve contradictions in biological activity data for 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine across different studies?

Advanced Question
Address discrepancies through:

  • Standardized Assays: Replicate experiments using identical cell lines (e.g., HepG2 vs. HEK293) and concentrations (IC₅₀ values) .
  • Purity Verification: Compare HPLC chromatograms to rule out impurities (>98% purity required for reproducibility) .
  • Mechanistic Studies: Use molecular docking to assess binding affinity variations (e.g., cyclopropyl group interactions with kinase active sites) .

What strategies are effective in analyzing the regioselectivity of nucleophilic substitution reactions involving 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine?

Advanced Question
Regioselectivity is influenced by:

  • Electronic Effects: The electron-withdrawing Cl group at C4 directs nucleophiles (e.g., amines) to C6 due to increased electrophilicity .
  • Steric Hindrance: The cyclopropyl group at C2 blocks nucleophilic attack at C2, favoring C6 substitution .
  • Solvent Polarity: Polar solvents (acetonitrile) stabilize transition states, enhancing C6 selectivity by 20–30% .

What analytical techniques are essential for confirming the identity and purity of 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine?

Basic Question
Critical techniques include:

  • Chromatography: Reverse-phase HPLC (C18 column, 70:30 methanol/water) to assess purity (>98%) .
  • Thermal Analysis: DSC to detect polymorphic transitions (melting point ~145–148°C) .
  • Elemental Analysis: Match experimental C/H/N/Cl percentages with theoretical values (e.g., C: 49.1%, Cl: 29.3%) .

How do steric and electronic effects of the cyclopropyl group influence the reactivity of 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine in cross-coupling reactions?

Advanced Question
The cyclopropyl group:

  • Electronic Effects: Its σ-donor capability increases electron density at C2, reducing oxidative addition rates in Suzuki couplings by 15–20% .
  • Steric Effects: The strained ring impedes bulky catalyst coordination, favoring smaller ligands (e.g., PPh₃ over XPhos) for efficient coupling .
  • Ring-Opening Reactions: Under acidic conditions, cyclopropane may undergo ring-opening, forming propene derivatives—monitor via ¹H NMR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.